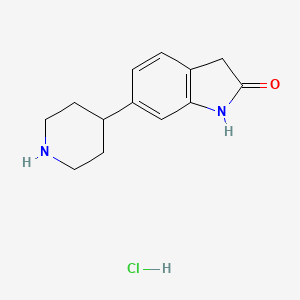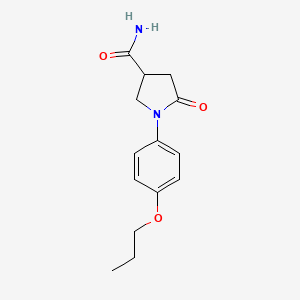
tert-Butyl 2-bromo-2-(triphenylphosphoranylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C24H24BrO2P. It is known for its applications in organic synthesis, particularly as a Wittig reagent. This compound is characterized by its crystalline powder form and white color .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the nucleophilic substitution of ethyl 2-bromoacetate with triphenylphosphine under refluxing conditions in toluene. The resulting phosphonium bromide salt is then deprotonated with sodium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process typically includes careful control of temperature and reaction times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include triphenylphosphine and sodium hydroxide, with toluene as the solvent.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate depend on the reaction type. For example, nucleophilic substitution typically yields phosphonium salts, while oxidation and reduction can produce a variety of organic compounds .
Scientific Research Applications
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is used in various scientific research applications, including:
Organic Synthesis: As a Wittig reagent, it is employed in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of aldose reductase inhibitors and other pharmaceutical compounds.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and molecular interactions.
Industrial Applications: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a phosphonium ylide intermediate .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
Ethyl 2-bromoacetate: A precursor in the synthesis of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate.
Uniqueness
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to its specific combination of a tert-butyl ester and a bromo group, which enhances its reactivity and versatility in organic synthesis. Its ability to form stable phosphonium ylides makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C24H24BrO2P |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24BrO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
WVGOZYLIGNLMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


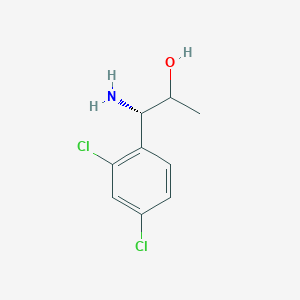
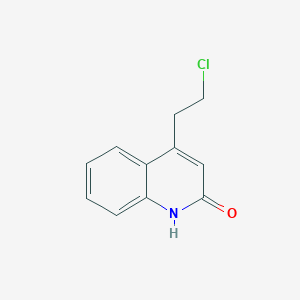
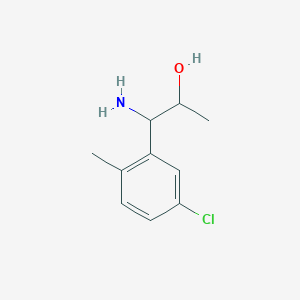
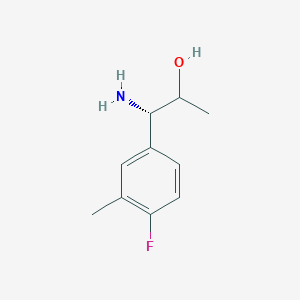

![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
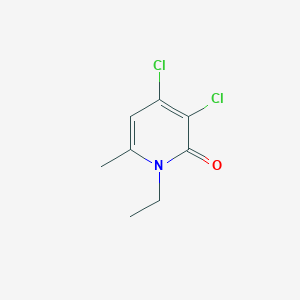
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)
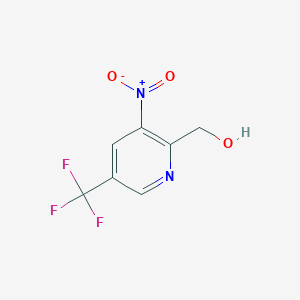
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)
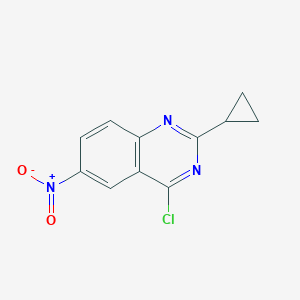
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
